An In-depth Technical Guide to (2-Nitrophenyl)(3-nitrophenyl)methanone (CAS 60191-42-6): A Predictive Analysis
An In-depth Technical Guide to (2-Nitrophenyl)(3-nitrophenyl)methanone (CAS 60191-42-6): A Predictive Analysis
Foreword: Navigating the Landscape of a Novel Compound
In the realm of chemical research and drug development, scientists often encounter compounds that, while structurally intriguing, lack extensive documentation in the existing literature. (2-Nitrophenyl)(3-nitrophenyl)methanone, bearing the CAS number 60191-42-6, is one such molecule. A thorough search of established chemical databases reveals a scarcity of direct experimental data for this specific dinitrobenzophenone isomer.
This guide, therefore, adopts a predictive and theoretical approach, leveraging established principles of organic chemistry and drawing parallels with well-characterized structural analogs. By synthesizing data from related mono- and di-nitrated benzophenones, we aim to provide a robust and scientifically grounded whitepaper for researchers, scientists, and drug development professionals. This document will serve as a foundational resource, offering insights into the probable properties, synthesis, reactivity, and potential applications of this compound, thereby stimulating and guiding future experimental investigation.
Section 1: Predicted Physicochemical and Spectroscopic Profile
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₈N₂O₅ | Calculated from the chemical structure. |
| Molecular Weight | 272.22 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a yellow crystalline solid | The presence of nitro groups in related compounds often imparts a yellow color.[2] |
| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The hydrophobic nature of the two phenyl rings will dominate, while the polar nitro and carbonyl groups will allow for solubility in polar organic solvents.[2] |
| Melting Point | Expected to be in the range of 130-150 °C | Based on the melting point of a structurally similar compound, (4-Bromo-3-nitrophenyl)(4-nitrophenyl)methanone, which is 134.5 °C.[3] |
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the molecule. The protons on both aromatic rings will appear in the aromatic region (δ 7.0-9.0 ppm). The protons ortho and para to the nitro groups will be shifted downfield due to the electron-withdrawing nature of the nitro group.
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¹³C NMR: The carbon NMR spectrum will show 13 distinct signals. The carbonyl carbon will have a characteristic downfield shift (δ ~190 ppm). The carbons attached to the nitro groups will also be significantly deshielded.
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (around 1650-1670 cm⁻¹), and the asymmetric and symmetric stretches of the two nitro groups (around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively).
Section 2: Plausible Synthetic Pathways
While a specific, documented synthesis for (2-Nitrophenyl)(3-nitrophenyl)methanone is not available, established synthetic methodologies for related benzophenones allow for the proposal of logical and feasible routes. The primary challenge lies in the selective introduction of the nitro groups at the 2 and 3' positions.
Route 1: Friedel-Crafts Acylation followed by Nitration
A common method for synthesizing benzophenones is the Friedel-Crafts acylation.[4] This could be followed by a controlled nitration step.
Step 1: Friedel-Crafts Acylation of Nitrobenzene with 3-Nitrobenzoyl chloride.
This initial step would involve the reaction of nitrobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The nitro group on the benzoyl chloride is meta-directing, which is consistent with its position. The nitro group on the nitrobenzene is also meta-directing, which would favor the formation of (3-Nitrophenyl)(3'-nitrophenyl)methanone. To achieve the desired 2-substitution on the other ring, starting with a different strategy might be more efficient.
Step 2: A More Plausible Friedel-Crafts Approach.
A more direct, albeit potentially challenging, approach would be the Friedel-Crafts acylation of nitrobenzene with 2-nitrobenzoyl chloride. The ortho-nitro group on the benzoyl chloride could sterically hinder the reaction. The major product of this reaction would likely be (2-Nitrophenyl)(3'-nitrophenyl)methanone due to the meta-directing effect of the nitro group on the nitrobenzene substrate.
Route 2: Oxidation of a Diphenylmethane Precursor
An alternative strategy involves the synthesis of the corresponding diphenylmethane followed by oxidation of the methylene bridge to a carbonyl group.
Step 1: Synthesis of (2-Nitrophenyl)(3-nitrophenyl)methane.
This could be achieved through a coupling reaction, for instance, a Suzuki or a similar cross-coupling reaction between a 2-nitrobenzyl halide and a 3-nitrophenylboronic acid (or vice-versa).
Step 2: Oxidation.
The resulting (2-Nitrophenyl)(3-nitrophenyl)methane could then be oxidized to the desired ketone using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid.
Caption: Proposed synthetic workflows for (2-Nitrophenyl)(3-nitrophenyl)methanone.
Section 3: Predicted Chemical Reactivity
The chemical behavior of (2-Nitrophenyl)(3-nitrophenyl)methanone is governed by its three functional groups: the two nitro groups and the central carbonyl group.
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The Carbonyl Group: The ketone functionality will undergo typical nucleophilic addition reactions. The presence of two strongly electron-withdrawing nitro groups on the phenyl rings will increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted benzophenone.
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The Nitro Groups: The nitro groups are themselves reactive functionalities. They can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[4] This transformation is particularly significant as it opens up pathways to a diverse range of other derivatives, including amines, amides, and various heterocyclic systems. The electron-withdrawing nature of the nitro groups deactivates the aromatic rings towards electrophilic substitution.[4][5]
Caption: Predicted reactivity of (2-Nitrophenyl)(3-nitrophenyl)methanone.
Section 4: Potential Applications in Research and Drug Development
While this specific isomer is not widely studied, the broader class of nitroaromatic compounds and benzophenone derivatives has significant applications, suggesting potential avenues of exploration for (2-Nitrophenyl)(3-nitrophenyl)methanone.
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Synthetic Intermediate: The true value of this compound likely lies in its role as a versatile synthetic intermediate. The differential reactivity of the two nitro groups (due to their ortho and meta positions) could potentially be exploited for selective transformations. The reduction of the nitro groups to amines would yield (2-Aminophenyl)(3-aminophenyl)methanone, a precursor for the synthesis of various heterocyclic compounds, some of which may possess pharmacological activity.[4][6]
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Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[7] The presence of two nitro groups in (2-Nitrophenyl)(3-nitrophenyl)methanone makes it an interesting candidate for screening in these areas. Furthermore, benzophenone derivatives are known to possess diverse biological activities.[4]
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Materials Science: Some nitrated organic compounds exhibit interesting photophysical properties and may have applications in materials science and organic electronics.[2] The specific substitution pattern of this molecule could lead to unique electronic and optical properties worth investigating.
Section 5: Predicted Safety and Handling
Given the lack of specific toxicological data, a precautionary approach based on the known hazards of similar compounds is essential.
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General Hazards: Nitro compounds can be hazardous.[2] Many are considered toxic and may pose environmental risks.[2][8] The toxicological properties have not been fully investigated for many related compounds.[9]
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Handling Precautions: As a standard practice for a novel chemical with limited safety data, handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, many nitroaromatic compounds can be energetic, and care should be taken to avoid excessive heat, shock, or friction.
Conclusion
(2-Nitrophenyl)(3-nitrophenyl)methanone (CAS 60191-42-6) represents a molecule of significant theoretical interest at the intersection of synthetic chemistry, medicinal chemistry, and materials science. Although direct experimental data is currently sparse, this in-depth guide provides a comprehensive predictive analysis of its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications. The true potential of this compound will only be unlocked through dedicated experimental investigation. It is our hope that this document will serve as a valuable resource and a catalyst for future research into this and other novel chemical entities.
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